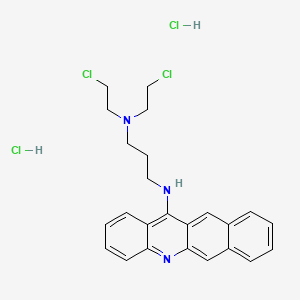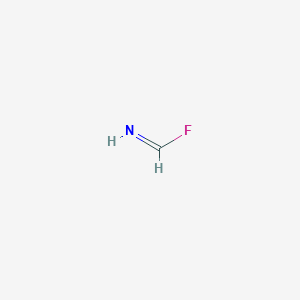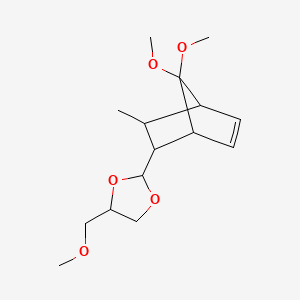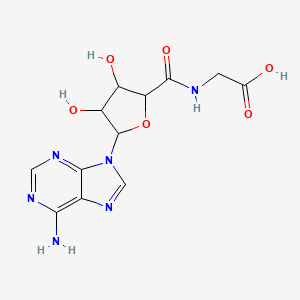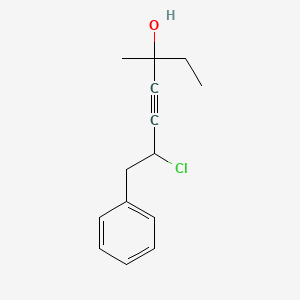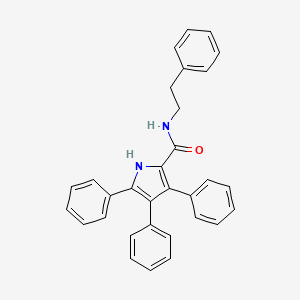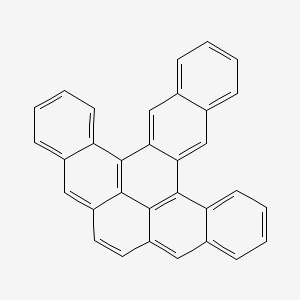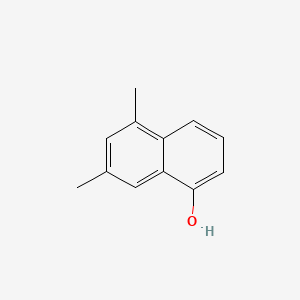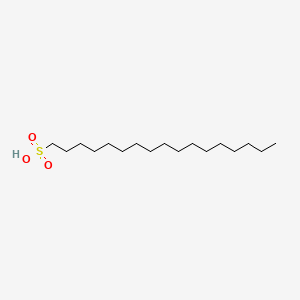
1-Heptadecanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptadecanesulfonic acid is an organic compound with the molecular formula C17H36O3S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group (RSO3H). This compound is known for its strong acidic properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
1-Heptadecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of heptadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Heptadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Heptadecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the production of detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-heptadecanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-Heptadecanesulfonic acid can be compared with other sulfonic acids such as:
1-Hexadecanesulfonic acid: Similar in structure but with one less carbon atom.
p-Toluenesulfonic acid: An aromatic sulfonic acid with different reactivity and applications.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct hydrophobic properties and influences its behavior in various applications .
Eigenschaften
CAS-Nummer |
31233-80-4 |
|---|---|
Molekularformel |
C17H36O3S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
heptadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
RBKVKJQKWUIINA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


